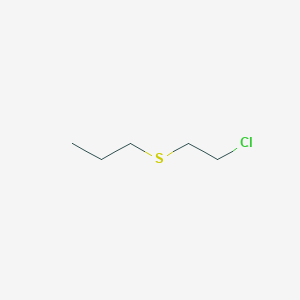

2-Chloroethyl n-propyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroethyl n-propyl sulfide is a useful research compound. Its molecular formula is C5H11ClS and its molecular weight is 138.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gas Sensing Technology

Recent advancements have highlighted the potential of 2-chloroethyl n-propyl sulfide in gas sensing applications. Researchers have developed gas sensors that utilize metal oxides, such as tungsten trioxide (WO₃), to detect this compound effectively.

- Performance Metrics : A study demonstrated that a WO₃/graphite nanocomposite sensor exhibited a high response rate of 63% for detecting 5.70 ppm of this compound at an operating temperature of 260 °C. The sensor also showed rapid response and recovery times of 8 seconds and 34 seconds, respectively, indicating its efficiency in real-time monitoring applications .

- Selectivity : The sensor displayed remarkable selectivity, responding significantly more to this compound compared to other gases like ammonia and acetone, with a detection limit as low as 0.10 ppm . This selectivity is crucial for applications in environmental monitoring and safety.

Therapeutic Research

The toxicological profile of this compound has made it a subject of interest in therapeutic research, particularly concerning chemical warfare agents.

- Mechanisms of Action : Studies have investigated the mechanisms by which this compound causes skin injuries similar to those caused by sulfur mustard. Research involving animal models has shown that exposure leads to microvesication and inflammation, which are critical for understanding the injury mechanisms associated with chemical warfare agents .

- Potential Treatments : Understanding the injury mechanisms opens avenues for developing prophylactic or therapeutic interventions against the toxic effects of sulfur mustard and its analogs. Research is ongoing to evaluate potential treatments that could mitigate skin injuries caused by these compounds .

Chemical Behavior and Reaction Kinetics

The chemical behavior of this compound, particularly its hydrolysis reactions, has been extensively studied to understand its stability and reactivity.

- Hydrolysis Studies : Investigations into the hydrolysis of this compound reveal important insights into its breakdown products and reaction kinetics. These studies are vital for assessing environmental impacts and developing decontamination strategies following exposure to chemical agents .

- Reactivity with Nucleophiles : The compound's interactions with various nucleophiles have been explored, providing valuable data on its reactivity patterns under different conditions. Such information is essential for predicting its behavior in both laboratory settings and real-world scenarios .

Propriétés

Numéro CAS |

4303-42-8 |

|---|---|

Formule moléculaire |

C5H11ClS |

Poids moléculaire |

138.66 g/mol |

Nom IUPAC |

1-(2-chloroethylsulfanyl)propane |

InChI |

InChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3 |

Clé InChI |

LAZDGCFXCRZCPW-UHFFFAOYSA-N |

SMILES canonique |

CCCSCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.